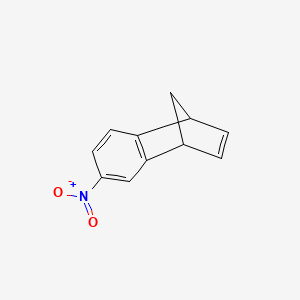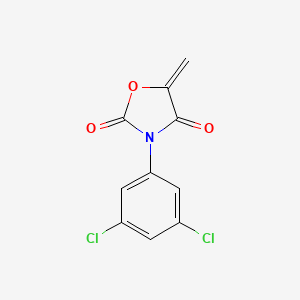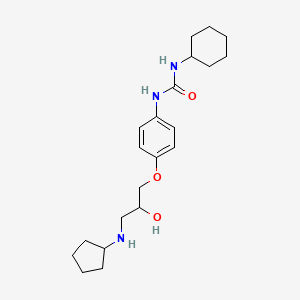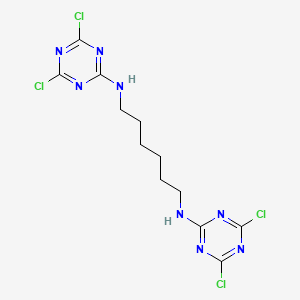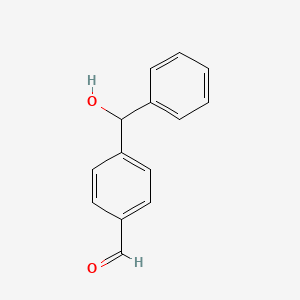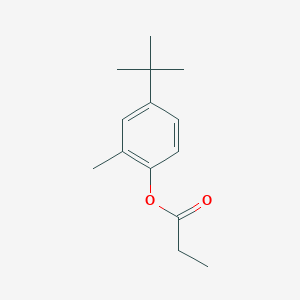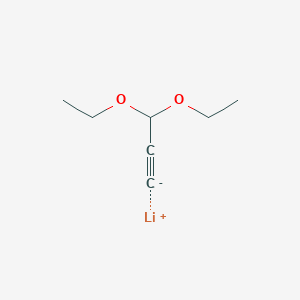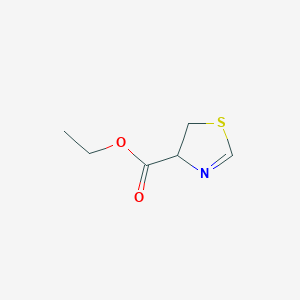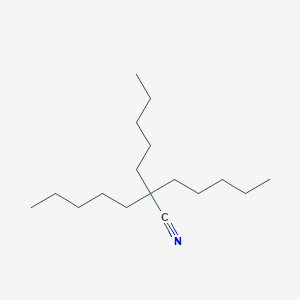
2,2-Dipentylheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dipentylheptanenitrile is an organic compound belonging to the nitrile family. Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is notable for its branched structure, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dipentylheptanenitrile can be synthesized through various methods, including:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Dehydrating amides using phosphorus (V) oxide (P4O10) to remove water and form the nitrile.
From Aldehydes and Ketones: Adding hydrogen cyanide to aldehydes or ketones to produce hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dipentylheptanenitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles can be used to replace the cyano group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the cyano group.
Scientific Research Applications
2,2-Dipentylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dipentylheptanenitrile depends on its interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentane: Another branched hydrocarbon with different properties due to the absence of a cyano group.
2,2-Dipropylpentanenitrile: Similar in structure but with shorter alkyl chains.
Properties
CAS No. |
52061-72-0 |
|---|---|
Molecular Formula |
C17H33N |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
2,2-dipentylheptanenitrile |
InChI |
InChI=1S/C17H33N/c1-4-7-10-13-17(16-18,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |
InChI Key |
VWJFEYJYQKQKJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(CCCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





